(2-Fluoro-4,6-dimethylphenyl)methanol

Description

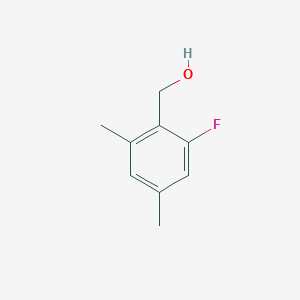

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEMQPHLTXHHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595030 | |

| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-36-7 | |

| Record name | 2-Fluoro-4,6-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4,6-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

(2-Fluoro-4,6-dimethylphenyl)methanol, registered under CAS number 252004-36-7, is a strategically important fluorinated aromatic alcohol. Its unique substitution pattern—a fluorine atom ortho to the hydroxymethyl group, flanked by two methyl groups—imparts a distinct combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the fluorine atom can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets, making this compound a subject of considerable interest for the design of novel therapeutics.

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and its applications in the development of new pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

Key Properties

| Property | Value | Source |

| CAS Number | 252004-36-7 | Fluorochem |

| Molecular Formula | C₉H₁₁FO | PubChem |

| Molecular Weight | 154.18 g/mol | PubChem |

| IUPAC Name | This compound | Fluorochem |

| Canonical SMILES | CC1=CC(C)=C(CO)C(F)=C1 | Fluorochem |

| InChI Key | NFEMQPHLTXHHBH-UHFFFAOYSA-N | Fluorochem |

| Appearance | Solid (predicted) | ChemScene |

| Melting Point | 58-61 °C | ChemScene |

| Boiling Point | 326.2±37.0 °C at 760 mmHg (predicted) | ChemScene |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm). The two methyl groups will give rise to sharp singlets around δ 2.2-2.5 ppm. The methylene protons adjacent to the hydroxyl group would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal can be a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methyl and hydroxymethyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. A prominent fragment would be the loss of the hydroxyl group (M⁺ - 17) or the entire hydroxymethyl group (M⁺ - 31).

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding carboxylic acid, 2-fluoro-4,6-dimethylbenzoic acid. This method is a standard and reliable transformation in organic synthesis.

Experimental Workflow: Reduction of 2-Fluoro-4,6-dimethylbenzoic Acid

Caption: Synthesis of this compound via reduction.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of 2-fluoro-4,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to decompose the excess borane.

-

Workup: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by its two functional groups: the primary alcohol and the fluorinated aromatic ring.

-

Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo a variety of common transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, and converted to ethers.[1] The hydroxyl group can also be transformed into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

-

Influence of the Fluorinated Aromatic Ring: The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. The ortho-fluoro substituent can participate in directed ortho-metalation reactions, providing a handle for further functionalization of the aromatic ring. The presence of the fluorine atom also enhances the lipophilicity of the molecule, a property often sought in drug design to improve membrane permeability.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated organic compounds are of immense importance in the pharmaceutical industry. The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles of drug candidates.[2][3] this compound serves as a valuable building block for incorporating the 2-fluoro-4,6-dimethylbenzyl moiety into larger, more complex molecules with potential therapeutic applications.

The benzyl alcohol motif itself is present in a number of drug molecules.[4] By utilizing this compound, medicinal chemists can synthesize novel analogs of existing drugs or explore new chemical space with the aim of developing more effective and safer medicines. The specific substitution pattern of this molecule offers a unique scaffold for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar substituted benzyl alcohols, this compound may cause skin and eye irritation. It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

PubChem. This compound. [Link]

-

Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

ResearchGate. Examples of drug molecules with a benzyl alcohol motif. [Link]

Sources

- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of (2-Fluoro-4,6-dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4,6-dimethylphenyl)methanol, a fluorinated aromatic alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and methyl groups onto the phenyl ring can profoundly influence the molecule's steric and electronic properties. These modifications can alter its binding affinity to biological targets, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutic agents. Furthermore, the unique physicochemical characteristics imparted by fluorination are of interest in the development of advanced polymers and other materials.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is intended to serve as a foundational resource for researchers, offering insights into its handling, characterization, and potential applications. The causality behind experimental choices for determining these properties is also discussed to provide a deeper understanding of the scientific principles at play.

Physicochemical Properties

The physical properties of this compound are crucial for its application in synthesis, formulation, and biological testing. While experimental data for this specific molecule is limited in the public domain, a combination of data from closely related analogs and computational predictions provides a robust profile.

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₉H₁₁FO | N/A |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless solid (predicted) | [2] |

| Melting Point | 61-62 °C (for analog: 2,3,5,6-tetrafluoro-4-methylphenyl)methanol) | [2] |

| Boiling Point | ~201.4 ± 35.0 °C (Predicted for analog) | [2] |

| Density | ~1.423 ± 0.06 g/cm³ (Predicted for analog) | [2] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, and other organic solvents (for analog) | [2] |

| pKa | ~13.41 ± 0.10 (Predicted for analog: (2,6-Difluorophenyl)methanol) | [3] |

Expertise & Experience Insights: The introduction of a fluorine atom ortho to the hydroxyl group is known to influence the acidity and hydrogen bonding capabilities of benzyl alcohols. Specifically, ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group. This is a critical consideration in drug design, as it can affect interactions with biological targets.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for determining key physical properties of this compound. These protocols are designed to be self-validating systems, ensuring accurate and reproducible results.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered. A mortar and pestle can be used to grind any crystalline material.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[4][5][6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is another important indicator of purity.

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band and place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Recording: Remove the heat source and observe the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point.[7][8][9][10][11]

Caption: Workflow for Boiling Point Determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom will cause splitting of the signals of adjacent protons.

-

Methylene Protons (-CH₂OH): A singlet or doublet (due to coupling with the hydroxyl proton, which can sometimes be exchanged) is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): Two singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.0-2.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is concentration and solvent dependent.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂OH): A signal is expected around δ 60-70 ppm.

-

Methyl Carbons (-CH₃): Two distinct signals are expected for the methyl carbons, likely in the range of δ 15-25 ppm.

¹H NMR Sample Preparation and Analysis Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte's signals.[12][13][14][15]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Caption: Workflow for ¹H NMR Sample Preparation and Analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety precautions must be followed when handling any chemical compound. For this compound, the following guidelines are recommended based on the safety data for related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[16][17][18]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Trustworthiness through Self-Validating Systems: The described protocols for physical property determination include steps for ensuring accuracy, such as slow heating rates for melting point determination and recording the temperature at a specific, reproducible event for boiling point measurement. For spectral analysis, the use of an internal standard provides a reliable reference for chemical shifts, ensuring the data is accurate and comparable across different experiments and instruments.

References

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 18, 2026, from [Link]

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 18, 2026, from [Link]

-

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved January 18, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare's Weebly. Retrieved January 18, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 18, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

-

Boiling Point Determination. (n.d.). ChemConnections. Retrieved January 18, 2026, from [Link]

-

(2,6-Difluorophenyl)methanol. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

(3-Fluoro-4-methylphenyl)-(2-fluorophenyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

(3-Fluoro-4-methylphenyl)-(2-methylphenyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

NMR SAMPLE PREPARATION. (n.d.). Western University. Retrieved January 18, 2026, from [Link]

-

Methanol. (n.d.). Airgas. Retrieved January 18, 2026, from [Link]

-

Global Product Strategy (GPS) Safety Summary Methanol. (2015, July 10). Methanex Corporation. Retrieved January 18, 2026, from [Link]

-

(2-Fluoro-3,5-dimethylphenyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

CID 177802328. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

(4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET - Methanol. (n.d.). State of Michigan. Retrieved January 18, 2026, from [Link]

Sources

- 1. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemconnections.org [chemconnections.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. scribd.com [scribd.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 17. lyondellbasell.com [lyondellbasell.com]

- 18. michigan.gov [michigan.gov]

An In-depth Technical Guide to the Synthesis of (2-Fluoro-4,6-dimethylphenyl)methanol

This guide provides a comprehensive overview of a primary synthetic route to (2-Fluoro-4,6-dimethylphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented with a focus on the underlying chemical principles, practical experimental protocols, and critical process considerations to ensure reproducibility and safety.

Introduction

This compound is a substituted benzyl alcohol derivative. The presence of a fluorine atom and two methyl groups on the aromatic ring imparts unique electronic and steric properties, making it a key building block in the synthesis of complex organic molecules. This guide details a logical and efficient two-step synthesis commencing from the readily available starting material, 1-fluoro-3,5-dimethylbenzene. The pathway involves an initial formylation to yield the intermediate aldehyde, followed by a selective reduction to the desired product.

Strategic Synthesis Pathway

The chosen synthetic route is designed for efficiency and control, proceeding through a key aldehyde intermediate. This approach allows for clear characterization at each stage and utilizes well-established, high-yielding chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Part 1: Formylation of 1-Fluoro-3,5-dimethylbenzene

The introduction of a formyl (-CHO) group onto the aromatic ring is a critical first step. The fluorine atom and the two methyl groups are ortho, para-directing. Due to steric hindrance from the two flanking methyl groups, the formylation is directed to the position ortho to the fluorine and meta to the methyl groups. Several formylation methods are applicable, with the Vilsmeier-Haack reaction being a common and effective choice.

Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich aromatic ring.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus must be thoroughly dried to prevent the reaction of the Vilsmeier reagent with water.

-

Reagent Preparation: In the reaction flask, cool N,N-dimethylformamide (DMF) (3.0 equivalents) in an ice-salt bath to 0 °C under a nitrogen atmosphere.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Aromatic Substrate Addition: To this mixture, add 1-fluoro-3,5-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate. This neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-fluoro-4,6-dimethylbenzaldehyde, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Strict anhydrous conditions are crucial for a successful reaction.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Low-temperature addition of POCl₃ prevents uncontrolled reactions and decomposition. Subsequent heating is necessary to drive the electrophilic aromatic substitution to completion.

-

Neutralization and Hydrolysis: The use of a basic or buffered aqueous work-up is essential to hydrolyze the intermediate and neutralize the acidic reaction mixture safely.

Part 2: Reduction of 2-Fluoro-4,6-dimethylbenzaldehyde

The final step in the synthesis is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it does not typically reduce other functional groups present in the molecule.

Sodium Borohydride Reduction Protocol

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-fluoro-4,6-dimethylbenzaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Solvent Choice: Protic solvents like methanol or ethanol are used to dissolve the aldehyde and also to protonate the intermediate alkoxide.

-

Stoichiometry of NaBH₄: A slight excess of sodium borohydride is used to ensure the complete reduction of the aldehyde.

-

Controlled Addition and Quenching: The reaction of sodium borohydride with protic solvents and the acidic quench can generate hydrogen gas. Slow and controlled addition is a critical safety measure.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Typical Yield |

| 1 | 1-Fluoro-3,5-dimethylbenzene | 2-Fluoro-4,6-dimethylbenzaldehyde | POCl₃, DMF | - | 70-85% |

| 2 | 2-Fluoro-4,6-dimethylbenzaldehyde | This compound | NaBH₄ | Methanol/Ethanol | >90% |

Alternative Synthetic Considerations

While the outlined route is robust, alternative methodologies exist for both the formylation and reduction steps.

-

Formylation Alternatives:

-

Friedel-Crafts Formylation: Using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) can also effect formylation.[1] However, these Lewis acids are highly moisture-sensitive and can sometimes lead to side reactions. A milder variation employs dichloromethyl methyl ether with silver trifluoromethanesulfonate (AgOTf).[2]

-

Grignard-based Formylation: An alternative route involves the initial bromination of 1-fluoro-3,5-dimethylbenzene to form 2-bromo-1-fluoro-3,5-dimethylbenzene.[3] This can then be converted to a Grignard reagent, which is subsequently reacted with a formylating agent like N,N-dimethylformamide (DMF).[4][5] This multi-step approach may offer different selectivity but is longer.

-

-

Reduction Alternatives:

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that would also effectively reduce the aldehyde. However, it is less selective and requires stricter anhydrous conditions and a more cautious work-up procedure.

-

Diisobutylaluminium Hydride (DIBAL-H): Often used for the reduction of esters to aldehydes, but can also reduce aldehydes to alcohols. It is typically used at low temperatures.[6]

-

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Pd/C) is another possibility, though this may not be as chemoselective if other reducible functional groups are present.

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formylation of 1-fluoro-3,5-dimethylbenzene followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction and subsequent sodium borohydride reduction represent a practical and high-yielding approach. Careful control of reaction conditions, particularly temperature and moisture, is paramount for the success of this synthesis. The methodologies described herein provide a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Chemical & Pharmaceutical Bulletin. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)

-

ResearchGate. 3-Substituted 1-fluorobenzenes as the substrates: relative rates, LIS.... [Link]

-

Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]

-

PubMed. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. [Link]

- Google Patents. Process for producing fluorobenzaldehydes.

-

ChemSynthesis. (2-fluoro-5-methylphenyl)methanol. [Link]

-

ResearchGate. Reaction of 9 with DMF or benzaldehyde | Download Table. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

PubChem. 1-Fluoro-3,5-dimethyl-benzene. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-4,6-dimethylphenyl)methanol, a fluorinated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document consolidates established principles and data from closely related analogues to present a robust working profile. We will delve into its systematic IUPAC nomenclature, propose a validated synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its applications, particularly in the context of drug development. This guide is intended for researchers, scientists, and professionals in drug discovery, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Nomenclature

This compound is a substituted aromatic alcohol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure: the parent molecule is methanol substituted with a 2-fluoro-4,6-dimethylphenyl group.[1] The phenyl ring is attached to the methanol carbon, and this point of attachment is designated as position 1 on the ring. The substituents are then located at positions 2 (fluoro), 4 (methyl), and 6 (methyl).

The strategic placement of a fluorine atom and two methyl groups on the phenyl ring imparts unique electronic and steric properties to the molecule. Fluorine, being the most electronegative element, can modulate the acidity of the benzylic proton, influence metabolic stability, and alter binding interactions of derivative compounds through the formation of hydrogen bonds or dipole-dipole interactions.[2][3][4] The methyl groups provide steric bulk and increase lipophilicity, which can be crucial for optimizing pharmacokinetic profiles of drug candidates.[4]

Proposed Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through the reduction of the corresponding benzaldehyde, 4-fluoro-2,6-dimethylbenzaldehyde. This precursor is commercially available or can be synthesized from 1-fluoro-3,5-dimethylbenzene.

Synthesis of the Precursor: 4-Fluoro-2,6-dimethylbenzaldehyde

The synthesis of the aldehyde precursor can be accomplished via formylation of 1-fluoro-3,5-dimethylbenzene. While several formylation methods exist, a common approach involves lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). A detailed protocol for a related compound, 4-fluoro-2,6-dimethylbenzoic acid, suggests a similar lithiation approach.[5]

Reduction to this compound

The reduction of 4-fluoro-2,6-dimethylbenzaldehyde to the target alcohol is a standard transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is ideal for this purpose to avoid reduction of the aromatic ring or defluorination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2,6-dimethylbenzaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water. Acidify the mixture with dilute hydrochloric acid (1 M HCl) to a pH of ~5-6.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Hypothetical mechanism of a kinase inhibitor derived from the topic molecule.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is not available, related aromatic fluorine compounds may cause skin and eye irritation.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic route, and its predicted physicochemical and spectroscopic properties. The strategic incorporation of fluorine and methyl groups on the phenyl ring suggests its potential for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.

References

-

PubChem. (2,6-difluoro-4-methylphenyl)-phenylmethanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Sparrow Chemical. Benzyl Alcohol Series. Retrieved January 18, 2026, from [Link]

- Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462-11474.

- Sarkar, A. K., et al. (1983). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 197-201.

-

PubChem. (2-Fluoro-3,5-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Google Patents. (2021). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. CN115124410A.

-

Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Bogdan, E., et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton. Retrieved January 18, 2026, from [Link]

-

SpectraBase. Benzyl alcohol. Retrieved January 18, 2026, from [Link]

-

MassBank. Benzyl alcohols. Retrieved January 18, 2026, from [Link]

-

NIST. Benzyl alcohol. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

PubChem. (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.

-

US EPA. IUPAC - List Details. United States Environmental Protection Agency. Retrieved January 18, 2026, from [Link]

-

PubChem. 4-Fluoro-2,6-dimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

(2-Fluoro-4,6-dimethylphenyl)methanol molecular weight

An In-Depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly alter the physicochemical and biological characteristics of a parent compound, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound, a substituted benzyl alcohol, represents a key structural motif in this class of compounds. Its strategic placement of a fluorine atom and two methyl groups on the aromatic ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[3][4] This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties and synthesis to its detailed analytical characterization and potential applications.

Core Molecular Properties and Synthesis

A thorough understanding of a molecule begins with its fundamental properties. This section details the key molecular characteristics of this compound and presents a validated synthetic protocol.

Molecular Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a hydroxymethyl group.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 252004-36-7 | [5] |

| Molecular Formula | C₉H₁₁FO | [6] |

| Molecular Weight | 154.18 g/mol | [6] |

| Canonical SMILES | CC1=CC(C)=C(CO)C(F)=C1 | [5] |

| InChI Key | NFEMQPHLTXHHBH-UHFFFAOYSA-N | [5] |

| Purity | Typically >97% | [5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding aldehyde, 2-fluoro-4,6-dimethylbenzaldehyde. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent.

1.2.1. Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 2-fluoro-4,6-dimethylbenzaldehyde.

1.2.2. Detailed Experimental Protocol

-

Dissolution: Dissolve 2-fluoro-4,6-dimethylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture by rotary evaporation.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the key analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

2.1.1. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly dependent on its electronic environment.[7] The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[8][9]

-

Expected Chemical Shift: The ¹⁹F chemical shift for a fluorine atom on an aromatic ring is influenced by the nature and position of other substituents.[8][10] For this compound, the electron-donating methyl groups and the hydroxymethyl group will influence the shielding of the fluorine nucleus.

-

¹⁹F-¹H Coupling: The fluorine atom will couple with adjacent protons, leading to splitting of the ¹⁹F signal. This coupling information is invaluable for confirming the substitution pattern of the aromatic ring.[7]

2.1.2. Protocol for ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the probe for ¹⁹F detection.

-

Acquire a standard ¹⁹F NMR spectrum with proton decoupling to obtain a singlet for chemical shift determination.

-

Acquire a proton-coupled ¹⁹F NMR spectrum to observe ¹⁹F-¹H coupling patterns.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation. Reference the spectrum using an internal or external standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[11]

2.2.1. Expected Fragmentation Pattern

In Electron Ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of the hydroxymethyl group, water, and other characteristic cleavages of the benzyl alcohol moiety. The presence of a single fluorine atom does not introduce significant isotopic complexity, as ¹⁹F is nearly 100% abundant.[12][13]

2.2.2. GC-MS Analysis Workflow

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

2.2.3. Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Interface Temperature: 280 °C.

-

Chromatography

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing the purity of this compound.

2.3.1. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like benzyl alcohols.[15] A Flame Ionization Detector (FID) can be used for quantitative analysis. The conditions outlined in the GC-MS protocol are generally applicable for GC-FID analysis as well.

2.3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for the analysis of moderately polar compounds.[16]

2.3.3. Protocol for HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[1][2] this compound serves as a valuable building block for synthesizing molecules with potential therapeutic applications.

Rationale for Fluorine Incorporation

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[1]

Potential Therapeutic Areas

Substituted benzyl alcohols are precursors to a wide range of biologically active compounds. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel candidates in areas such as:

-

Oncology: As a fragment for the development of kinase inhibitors or other anti-cancer agents.[1]

-

Neuroscience: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.

-

Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents.

The strategic design of molecules incorporating the this compound moiety allows for the fine-tuning of their properties to achieve desired therapeutic effects.[4]

Conclusion

This compound is a synthetically accessible and analytically well-characterizable compound. Its unique combination of a fluorine atom and methyl groups on a benzyl alcohol scaffold makes it a highly valuable building block in medicinal chemistry. The detailed protocols and analytical workflows presented in this guide provide a solid foundation for researchers and scientists working with this and similar fluorinated aromatic compounds, enabling the confident synthesis, characterization, and application of these molecules in the pursuit of novel therapeutics and advanced materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

Boyd, M. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3765–3772. Available from: [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

-

Chupakhin, E., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3698. Available from: [Link]

-

Dalvit, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3765–3772. Available from: [Link]

-

PubChem. (n.d.). CID 177802328 | C14H12F2O. Retrieved from [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Gerig, J. T. (n.d.). Fluorine NMR.

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Skyray Instrument. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluoro-4-(6-methoxypyridin-3-yl)phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluoro-3,5-dimethylphenyl)methanol. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link]

- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

National Institutes of Health. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trifluorophenylmethyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][10][11][12]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biophysics.org [biophysics.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ewai-group.com [ewai-group.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the NMR Spectra of (2-Fluoro-4,6-dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Aromatics and NMR Spectroscopy

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. (2-Fluoro-4,6-dimethylphenyl)methanol, a substituted benzyl alcohol, represents a scaffold of interest in these fields. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

This guide provides a detailed theoretical framework for understanding the NMR spectra of this compound. By dissecting the anticipated chemical shifts, coupling constants, and multiplicity patterns, we aim to equip researchers with the knowledge to confidently assign and interpret the spectra of this and similar molecules.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra.

Caption: Recommended experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. A list of common NMR solvents and their residual proton and carbon signals is provided in Table 3. [1] * Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The OH signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

(Optional) Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the methylene and methyl carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is typically sufficient.

-

Table 3: Common NMR Solvents and their Residual Peaks

| Solvent | ¹H Residual Peak (δ, ppm) | ¹³C Residual Peak (δ, ppm) |

| Chloroform-d (CDCl₃) | 7.26 | 77.16 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |

| Acetone-d₆ | 2.05 | 29.84, 206.26 |

| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 |

| Deuterium oxide (D₂O) | 4.79 | - |

Source: Data compiled from publicly available resources. [1]

Troubleshooting and Advanced Analysis

-

Overlapping Signals: In the aromatic region of the ¹H NMR spectrum, signals may overlap. Higher field NMR instruments (e.g., 600 MHz or higher) can provide better resolution. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in unambiguously assigning protons and their attached carbons.

-

Broad Signals: Broadening of signals can be due to several factors, including chemical exchange (especially for the OH proton) or unresolved long-range couplings.

-

Quantitative Analysis: For accurate quantitative analysis using ¹H NMR, ensure complete relaxation of all protons by using a sufficiently long relaxation delay (d1) in the acquisition parameters.

Conclusion

This technical guide provides a detailed theoretical framework for the interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the expected chemical shifts, coupling constants, and multiplicity patterns, researchers can effectively utilize NMR spectroscopy for the structural verification and characterization of this and related fluorinated aromatic compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality NMR data. While based on well-established principles and comparative data, experimental verification remains the gold standard, and this guide is intended to be a predictive and interpretative aid in that endeavor.

References

- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2451–2459. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

University of Cologne. NMRShiftDB. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

A Researcher's Guide to Sourcing and Verification of (2-Fluoro-4,6-dimethylphenyl)methanol

Prepared by a Senior Application Scientist

This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive overview of sourcing, evaluating, and handling (2-Fluoro-4,6-dimethylphenyl)methanol. Moving beyond a simple supplier list, this document offers practical insights into quality control, application, and safety to ensure the integrity of your research and development workflows.

Chemical Profile and Significance

This compound is a substituted benzyl alcohol derivative. Its structural features—a fluorine atom and two methyl groups on the phenyl ring—make it a valuable building block in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties frequently fine-tuned in drug discovery programs.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₁FO

-

CAS Number: While a specific CAS number for the 4,6-dimethyl isomer was not consistently found across major suppliers in the provided search results, related isomers like (2-Fluoro-3,5-dimethylphenyl)methanol (CAS 1785361-54-7)[1] and (4-Fluoro-2,6-dimethylphenyl)methanol (CAS 773868-67-0)[2] are well-documented. Researchers should exercise diligence in confirming the exact isomer and CAS number with their chosen supplier.

Commercial Suppliers and Sourcing Strategy

The procurement of a chemical intermediate is the foundational step of any synthesis campaign. The choice of supplier can significantly impact experimental outcomes. Purity, batch-to-batch consistency, and reliable supply chains are paramount.

Workflow for Supplier Selection and Procurement:

Below is a logical workflow for selecting a suitable supplier and procuring the chemical.

Caption: A three-phase workflow for sourcing chemical reagents.

Table 1: Representative Commercial Suppliers

| Supplier | Product Name/Related Isomer | Typical Purity | Notes |

| Fluorochem | (2-Fluoro-4,6-dimethyl-phenyl)-methanol | 97% | A well-known supplier of fluorinated compounds.[3] |

| Parchem | This compound | Varies | Specialty chemical supplier, often for larger quantities.[4] |

| BLD Pharm | (4-Fluoro-2,6-dimethylphenyl)methanol | Varies | Provides detailed documentation like NMR and HPLC data.[2][5] |

| Sigma-Aldrich | (4-Fluoro-2-methylphenyl)methanol | 97% | A major global supplier with extensive documentation. |

Note: This table is illustrative. Availability and specifications for the exact 2-Fluoro-4,6-dimethyl isomer should be confirmed directly with suppliers.

Application Highlight: Use as a Synthetic Intermediate

Benzyl alcohols are versatile intermediates. They are readily oxidized to the corresponding benzaldehydes or benzoic acids, and the hydroxyl group can be converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.

For instance, a common transformation is the conversion of a benzyl alcohol to a benzyl bromide, a potent alkylating agent. This is a critical step in the synthesis of many pharmaceutical ingredients.

Representative Protocol: Synthesis of (2-Fluoro-4,6-dimethylphenyl)methyl bromide

This protocol is adapted from standard bromination procedures for benzyl alcohols.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water, followed by a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide.

-

Purification: The product can be purified further by column chromatography if necessary.

Caption: Experimental workflow for the bromination of benzyl alcohol.

In-House Quality Control and Verification

Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific work. Independent verification is a self-validating step that ensures trustworthiness.

Protocol: Identity and Purity Verification

-

Proton NMR (¹H NMR):

-

Objective: Confirm the chemical structure.

-

Procedure: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Expected Signals:

-

A singlet for the benzylic CH₂ protons (typically ~4.5-4.8 ppm).

-

A singlet for the hydroxyl (-OH) proton (variable, may be broad).

-

Two singlets for the two non-equivalent methyl groups.

-

Signals in the aromatic region (typically ~6.8-7.5 ppm) corresponding to the aromatic protons.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine purity.

-

Procedure: Develop a suitable method using a C18 reverse-phase column with a mobile phase such as a gradient of water and acetonitrile or methanol.[6]

-

Analysis: The purity is calculated based on the area percentage of the main peak detected by a UV detector. A purity of >97% is generally acceptable for most synthetic applications.

-

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety. While a specific SDS for the title compound was not retrieved, data for related benzyl alcohols and the solvent methanol provide a strong basis for safe handling practices.

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[9][10]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

- Parchem. This compound (Cas 165555-20-4).

- Fluorochem. (2-Fluoro-4,6-dimethyl-phenyl)-methanol.

- Cayman Chemical. (2023-05-06)

- GlobalChemMall. (2-fluoro-3-methylphenyl)methanol.

- Sigma-Aldrich. (4-Fluoro-2-methylphenyl)methanol | 80141-91-9.

- CymitQuimica. (2024-12-19)

- BLDpharm. 252004-32-3|(2,6-Difluoro-4-methylphenyl)methanol.

- Sigma-Aldrich. (2024-09-08)

- Methanol Safety D

- ChemicalBook. (2-Fluoro-3-nitrophenyl)methanol synthesis.

- SAFETY D

- ChemSynthesis. (2025-05-20) (2-fluoro-5-methylphenyl)methanol.

- PubChem. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490.

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)

- Benchchem. 4-Fluoro-2-methylphenyl-(2-furyl)methanol|Research Chemical.

- UCA.

- BLDpharm. 773868-67-0|(4-Fluoro-2,6-dimethylphenyl)methanol.

Sources

- 1. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 773868-67-0|(4-Fluoro-2,6-dimethylphenyl)methanol|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. parchem.com [parchem.com]

- 5. 252004-32-3|(2,6-Difluoro-4-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 6. bibrepo.uca.es [bibrepo.uca.es]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. methanex.com [methanex.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from (2-Fluoro-4,6-dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-Fluoro-4,6-dimethylphenyl)methanol is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom and two methyl groups on the phenyl ring imparts unique electronic and steric properties to its derivatives, influencing their biological activity and material characteristics. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides detailed protocols for the synthesis of various derivatives from this compound, including esters, ethers, the corresponding aldehyde, and halide. The methodologies presented are grounded in established organic chemistry principles and are designed to be readily adaptable in a research and development setting.

Strategic Derivatization Pathways

The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around this fluorinated scaffold. The primary derivatization strategies covered in this guide are outlined below.

Figure 1: Key derivatization pathways from this compound.

Synthesis of Ester Derivatives via Fischer Esterification